2-Cyclohexen-1-one, 3-phenyl- 2-Cyclohexen-1-one, 3-phenyl-
Brand Name: Vulcanchem
CAS No.: 10345-87-6
VCID: VC20876526
InChI: InChI=1S/C12H12O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
SMILES: C1CC(=CC(=O)C1)C2=CC=CC=C2
Molecular Formula: C12H12O
Molecular Weight: 172.22 g/mol

2-Cyclohexen-1-one, 3-phenyl-

CAS No.: 10345-87-6

Cat. No.: VC20876526

Molecular Formula: C12H12O

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexen-1-one, 3-phenyl- - 10345-87-6

Specification

CAS No. 10345-87-6
Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
IUPAC Name 3-phenylcyclohex-2-en-1-one
Standard InChI InChI=1S/C12H12O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Standard InChI Key DIELDZAPFMXAHA-UHFFFAOYSA-N
SMILES C1CC(=CC(=O)C1)C2=CC=CC=C2
Canonical SMILES C1CC(=CC(=O)C1)C2=CC=CC=C2

Introduction

Basic Identification and Properties

2-Cyclohexen-1-one, 3-phenyl-, also known as 3-phenylcyclohex-2-en-1-one or 3-phenyl-2-cyclohexenone, is an organic compound with distinctive structural features. The compound's basic identification parameters are summarized in Table 1.
Table 1: Basic Identification Information of 2-Cyclohexen-1-one, 3-phenyl-

PropertyValue
CAS Registry Number10345-87-6
Molecular FormulaC₁₂H₁₂O
Molecular Weight172.2231 g/mol
IUPAC Standard InChIKeyDIELDZAPFMXAHA-UHFFFAOYSA-N
Other Names1-Phenylcyclohexen-3-one; 3-Phenyl-2-cyclohexenone; 3-phenylcyclohex-2-en-1-one
The compound consists of a cyclohexenone ring with a phenyl substituent at the 3-position. The α,β-unsaturated ketone functionality features a carbon-carbon double bond between positions 2 and 3 of the cyclohexene ring, with the carbonyl group at position 1. The phenyl group is attached to the carbon at position 3, influencing the electronic distribution within the molecule and affecting its reactivity and stability .

Physical and Chemical Properties

Chemical Reactivity

The α,β-unsaturated ketone structure is particularly important for the compound's reactivity profile. This functionality makes 2-Cyclohexen-1-one, 3-phenyl- susceptible to:

  • Michael additions (1,4-additions)

  • Nucleophilic additions to the carbonyl group

  • Diels-Alder reactions as a dienophile

  • Reduction reactions

  • Photoaddition reactions
    The phenyl substituent at the 3-position enhances the compound's reactivity through electron delocalization effects, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack .

Synthesis Methods

Synthetic Routes

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy data, including ¹³C NMR and ¹⁷O NMR, is available for 2-Cyclohexen-1-one, 3-phenyl- . NMR spectroscopy allows for detailed structural elucidation, confirming the position of the phenyl substituent and the nature of the cyclohexenone ring.

Chemical Reactions and Behavior

Photochemical Reactions

One of the most extensively studied aspects of 2-Cyclohexen-1-one, 3-phenyl- is its photochemistry. Detailed mechanistic studies have revealed that the compound undergoes photoaddition reactions through a complex reaction pathway:

  • Formation of a complex between the triplet state and an olefin

  • Transformation into a substituted 1,4-diradical

  • Ring-closure to form the final product
    This mechanism was proposed to explain the orientation of adducts obtained from cyclohexenone derivatives. Importantly, studies have shown that in the addition of cyclopentenene to cyclohexene and cyclopentene, and in the dimerization of cyclohexenone and cyclopentenone, only a portion of the absorbed energy could be accounted for, suggesting an energy-wasting step in the reaction pathway .

Reduction Reactions

2-Cyclohexen-1-one, 3-phenyl- can be reduced to form 3-phenylcyclohex-2-en-1-ol (CAS: 17488-64-1). This reduction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride, selectively reducing the carbonyl group while preserving the carbon-carbon double bond .

Sigmatropic Rearrangements

Applications and Uses

Research Applications

2-Cyclohexen-1-one, 3-phenyl- serves as an important model compound in various research areas:

  • Photochemistry Studies: The compound has been used in detailed mechanistic investigations of photochemical reactions, providing insights into reaction pathways, complex formation, and energy transfer processes .

  • Organic Synthesis: As a versatile building block, the compound can be used in the synthesis of more complex organic molecules, particularly those featuring cyclohexane or cyclohexene rings with specific substitution patterns.

  • Stereochemical Investigations: The compound's reactivity in stereospecific reactions makes it valuable for studying stereochemical principles and developing stereoselective synthetic methodologies .

Related Compounds

Derivatives

Several derivatives of 2-Cyclohexen-1-one, 3-phenyl- have been reported in the literature:

  • 3-Phenylcyclohex-2-en-1-ol (CAS: 17488-64-1): The alcohol derivative, where the ketone group at position 1 is reduced to an alcohol .

  • 3-Phenylcyclohexanone (CAS: 20795-53-3): The saturated version, where the carbon-carbon double bond between positions 2 and 3 is reduced .

  • 2-Ethyl-3-phenylcyclohex-2-en-1-one (CAS: 89228-94-4): An ethyl-substituted derivative with an additional ethyl group at position 2 .

Structural Analogs

Several structural analogs featuring variations in substitution pattern have been documented:

  • 2-Phenyl-2-cyclohexen-1-one (CID 1201401): An isomer with the phenyl group at position 2 instead of position 3 .

  • 3-Methyl-5-phenylcyclohex-2-en-1-one (CAS: 5337-88-2): A methyl-substituted analog with a methyl group at position 3 and the phenyl group at position 5 .

  • 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one: A more complex analog featuring a methylphenyl group at position 5 and a phenyl group at position 3 .

  • 3-Amino-2-cyclohexen-1-one (CAS: 5220-49-5): An amino-substituted analog with an amino group at position 3 instead of a phenyl group .

Hazard StatementDescriptionClassification
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)
The compound is classified under the following hazard classes:
  • Acute Toxicity, Category 4 (100%)

  • Skin Irritation, Category 2 (100%)

  • Eye Irritation, Category 2A (100%)

  • Specific Target Organ Toxicity - Single Exposure, Category 3 (100%)

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